Pentacarbonyl(alpha-methoxybenzylidene)chromium
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Overview
Description
Pentacarbonyl(alpha-methoxybenzylidene)chromium is an organometallic compound with the formula C₁₃H₈CrO₆. It is a type of Fischer carbene complex, which is characterized by the presence of a carbene ligand bonded to a metal center. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentacarbonyl(alpha-methoxybenzylidene)chromium can be synthesized through the reaction of chromium hexacarbonyl with alpha-methoxybenzylidene chloride in the presence of a base. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve refluxing the reactants in a suitable solvent, such as tetrahydrofuran (THF), for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles to laboratory-scale preparation. Scaling up the reaction would involve optimizing the reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Pentacarbonyl(alpha-methoxybenzylidene)chromium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different chromium oxidation states.
Reduction: It can be reduced to form lower oxidation state chromium complexes.
Substitution: The carbonyl ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions typically occur in the presence of a coordinating solvent like THF or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chromium(VI) complexes, while reduction can yield chromium(II) or chromium(0) species. Substitution reactions can produce a variety of chromium complexes with different ligands .
Scientific Research Applications
Pentacarbonyl(alpha-methoxybenzylidene)chromium has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including alkene metathesis and cyclopropanation.
Biology: The compound’s reactivity with biological molecules makes it a useful tool in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based pharmaceuticals.
Industry: It is used in the synthesis of fine chemicals and as a precursor for other organometallic compounds.
Mechanism of Action
The mechanism by which pentacarbonyl(alpha-methoxybenzylidene)chromium exerts its effects involves the interaction of the carbene ligand with various substrates. The carbene ligand can insert into C-H, C-C, and C-N bonds, facilitating a range of chemical transformations. The chromium center plays a crucial role in stabilizing the carbene ligand and enabling these reactions .
Comparison with Similar Compounds
Similar Compounds
Pentacarbonyl(2,3-diphenylcyclopropenylidene)chromium: Another Fischer carbene complex with similar reactivity but different ligand structure.
Pentacarbonyl(benzylidene)chromium: Lacks the methoxy group, leading to different reactivity and stability.
Uniqueness
Pentacarbonyl(alpha-methoxybenzylidene)chromium is unique due to the presence of the methoxy group, which influences its electronic properties and reactivity. This makes it particularly useful in specific catalytic applications where other similar compounds may not perform as well .
Properties
IUPAC Name |
carbon monoxide;[methoxy(phenyl)methylidene]chromium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O.5CO.Cr/c1-9-7-8-5-3-2-4-6-8;5*1-2;/h2-6H,1H3;;;;;; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDRINVHFSLAGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=[Cr])C1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8CrO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27436-93-7 |
Source
|
Record name | Pentacarbonyl(alpha-methoxybenzylidene)chromium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027436937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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